molecular formula C10H12N4 B1623093 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine CAS No. 502685-85-0

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B1623093
CAS No.: 502685-85-0
M. Wt: 188.23 g/mol
InChI Key: MAXTXOZCSOWIAN-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a triazole ring substituted with a 4-methylbenzyl group, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzylamine with a suitable triazole precursor under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the 4-methylbenzyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles with different functional groups.

Scientific Research Applications

5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar structural features but lacking the 4-methylbenzyl group.

    5-(4-Chlorobenzyl)-4H-1,2,4-triazol-3-amine: A similar compound with a chlorine substituent instead of a methyl group.

    5-(4-Methoxybenzyl)-4H-1,2,4-triazol-3-amine: A compound with a methoxy group, which can influence its chemical properties and biological activities.

Uniqueness

The presence of the 4-methylbenzyl group in 5-(4-Methylbenzyl)-4H-1,2,4-triazol-3-amine can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This can lead to increased biological activity and specificity compared to similar compounds without this substituent.

Properties

IUPAC Name

5-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-7-2-4-8(5-3-7)6-9-12-10(11)14-13-9/h2-5H,6H2,1H3,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXTXOZCSOWIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401357
Record name 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502685-85-0
Record name 5-(4-METHYLBENZYL)-4H-1,2,4-TRIAZOL-3-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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